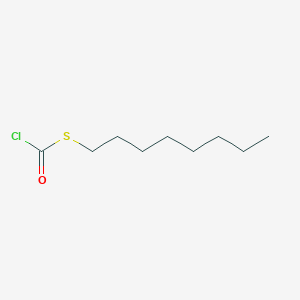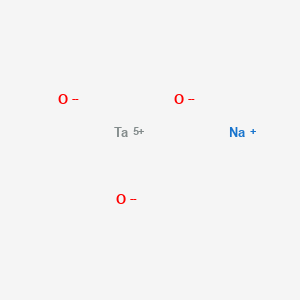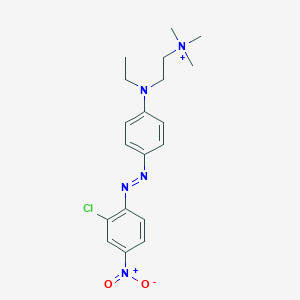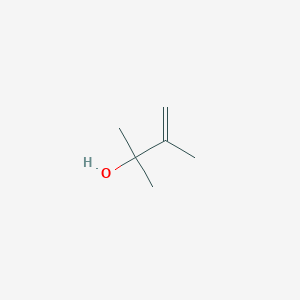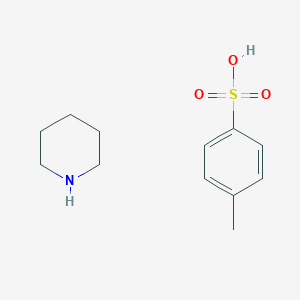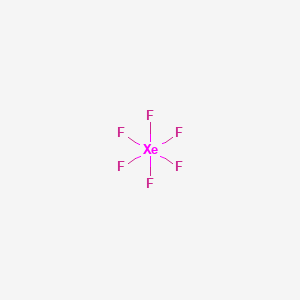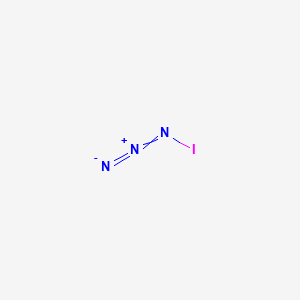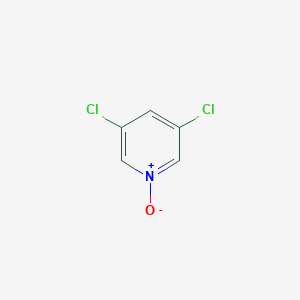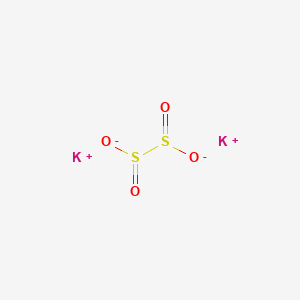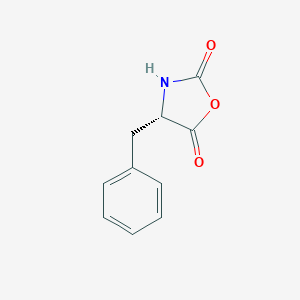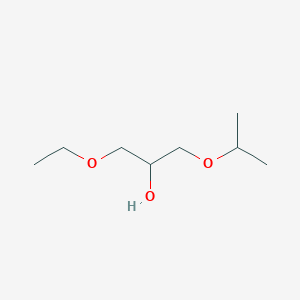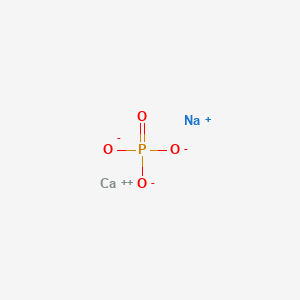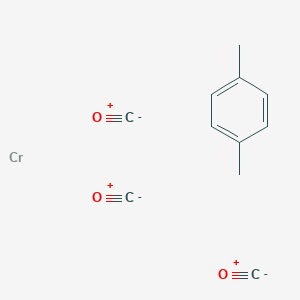
Tricarbonyl(p-xylene)chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricarbonyl(p-xylene)chromium, also known as Cr(CO)3(p-xylene), is a coordination complex of chromium that has gained significant attention in the field of organic synthesis due to its unique catalytic properties. This compound is a yellow crystalline solid that is soluble in common organic solvents such as chloroform and benzene.
科学研究应用
Tricarbonyl(p-xylene)chromium has been widely used as a catalyst in various organic synthesis reactions. It has been shown to be effective in the synthesis of various organic compounds such as aldehydes, ketones, and carboxylic acids. Additionally, it has been used in the synthesis of natural products such as terpenoids and steroids. The catalytic activity of tricarbonyl(p-xylene)chromium is due to its ability to activate C-H bonds, which allows for the formation of new carbon-carbon bonds.
作用机制
The mechanism of action of tricarbonyl(p-xylene)chromium involves the activation of C-H bonds through the formation of a chromium-carbon intermediate. This intermediate undergoes a series of reactions that ultimately lead to the formation of a new carbon-carbon bond. The catalytic activity of tricarbonyl(p-xylene)chromium is highly dependent on the nature of the substrate and the reaction conditions.
生化和生理效应
There is limited information available on the biochemical and physiological effects of tricarbonyl(p-xylene)chromium. However, it has been shown to be relatively stable and non-toxic under normal laboratory conditions. It is important to note that this compound should be handled with care as it is a potential carcinogen.
实验室实验的优点和局限性
Tricarbonyl(p-xylene)chromium has several advantages as a catalyst in organic synthesis reactions. It is relatively inexpensive, easy to handle, and has a high catalytic activity. Additionally, it can be easily synthesized in the laboratory. However, it also has some limitations. It is sensitive to air and moisture, which can lead to the formation of unwanted by-products. Additionally, it can be difficult to separate from the reaction mixture, which can lead to contamination of the final product.
未来方向
There are several future directions for the research on tricarbonyl(p-xylene)chromium. One potential direction is the development of new synthetic methods that utilize this compound as a catalyst. Additionally, there is a need for further research on the mechanism of action of tricarbonyl(p-xylene)chromium, which could lead to the development of more efficient catalysts. Finally, there is a need for research on the toxicity and environmental impact of tricarbonyl(p-xylene)chromium, which could inform the development of safer and more sustainable synthetic methods.
Conclusion
Tricarbonyl(p-xylene)chromium is a coordination complex of chromium that has shown significant potential as a catalyst in organic synthesis reactions. It has a high catalytic activity and can be easily synthesized in the laboratory. However, it also has some limitations and potential toxicity concerns. Further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and sustainable synthetic methods.
合成方法
The synthesis of tricarbonyl(p-xylene)chromium can be achieved by the reaction of chromium hexacarbonyl with p-xylene in the presence of a reducing agent such as sodium amalgam. The reaction proceeds through the reduction of chromium hexacarbonyl to tricarbonylchromium, followed by the substitution of one CO ligand with p-xylene. The resulting product is then purified by recrystallization from a suitable solvent.
属性
CAS 编号 |
12129-27-0 |
|---|---|
产品名称 |
Tricarbonyl(p-xylene)chromium |
分子式 |
C11H10CrO3 6* |
分子量 |
242.19 g/mol |
IUPAC 名称 |
carbon monoxide;chromium;1,4-xylene |
InChI |
InChI=1S/C8H10.3CO.Cr/c1-7-3-5-8(2)6-4-7;3*1-2;/h3-6H,1-2H3;;;; |
InChI 键 |
SZFONDSPNNKEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
规范 SMILES |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
